Drug‑Likeness and CNS Penetration Potential: Favourable TPSA and Moderate Lipophilicity Versus the Isoxazoline Ectoparasiticide Fluralaner
The target compound exhibits a topological polar surface area (TPSA) of 90.65 Ų and an AlogP of 1.29 . These values place it well within the typical range for orally bioavailable CNS‑penetrant drugs (TPSA < 140 Ų, AlogP < 5), whereas the commercial isoxazoline insecticide fluralaner (TPSA ≈ 84 Ų, AlogP ≈ 4.5) is significantly more lipophilic [1]. The ~3.2‑log‑unit lower AlogP of the target compound predicts substantially lower non‑specific tissue binding and potentially a more favourable CNS exposure profile in screens where moderate polarity is desired.
| Evidence Dimension | Topological polar surface area (TPSA) and AlogP (computed lipophilicity) |
|---|---|
| Target Compound Data | TPSA = 90.65 Ų; AlogP = 1.29 |
| Comparator Or Baseline | Fluralaner: TPSA ≈ 84 Ų; AlogP ≈ 4.5 |
| Quantified Difference | ΔAlogP ≈ −3.2 log units; TPSA difference ≈ +6.65 Ų |
| Conditions | Computed properties (AlogP, TPSA) from vendor database and DrugBank [1] |
Why This Matters
When selecting a benzamide‑isoxazole probe for CNS‑exposed target screening, the ~3‑log‑unit lower lipophilicity compared with fluralaner is likely to translate into reduced phospholipidosis risk and a more balanced ADME profile.
- [1] DrugBank. Fluralaner. Accession DB09063. https://go.drugbank.com/drugs/DB09063 (accessed 2026-04-29). View Source
